molecular formula C7H8BrNO B2527892 (4-Bromo-3-methylpyridin-2-YL)methanol CAS No. 1260666-86-1

(4-Bromo-3-methylpyridin-2-YL)methanol

Cat. No.: B2527892
CAS No.: 1260666-86-1
M. Wt: 202.051
InChI Key: ZKKRJUOSVKZULD-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a bromine atom at position 4, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group at position 2 of the pyridine ring. Its molecular formula is C7H8BrNO, with a molecular weight of 218.05 g/mol. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging its reactive bromine and alcohol moieties for further functionalization.

Properties

IUPAC Name

(4-bromo-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKRJUOSVKZULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylpyridin-2-YL)methanol typically involves the bromination of 3-methylpyridine followed by a hydroxymethylation reaction. One common method is the bromination of 3-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-3-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The bromination and hydroxymethylation reactions are optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

(4-Bromo-3-methylpyridin-2-YL)methanol is primarily used as an intermediate in the synthesis of various heterocyclic compounds. It can undergo several reactions, including:

  • Bromination : The compound can be brominated further to yield derivatives that are useful in various chemical reactions.
  • Hydroxymethylation : It serves as a precursor for producing other hydroxymethyl-containing compounds.
  • Oxidation and Reduction : The compound can be oxidized to form 4-bromo-3-methylpyridine-2-carboxylic acid or reduced to generate 4-bromo-3-methylpyridin-2-ylmethanol .

Biological Research

The biological activities of this compound have garnered attention for potential therapeutic applications:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Research suggests that this compound and its derivatives may possess anticancer properties, potentially acting as inhibitors of specific cancer pathways .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for:

  • Drug Development : It acts as a precursor for synthesizing pharmaceutical agents that target various biological pathways, including those involved in cancer and infectious diseases .
  • Immunomodulators : The compound has been explored for its potential role in developing immunomodulatory drugs, which can enhance or suppress immune responses depending on the therapeutic need .

Industrial Uses

The compound finds applications beyond laboratory settings:

  • Agrochemicals : It is used in the formulation of agrochemicals that enhance crop protection and yield.
  • Dyes and Polymers : Its derivatives are employed in producing dyes and polymers due to their unique chemical properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives synthesized from this compound against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Therapeutics

Research focused on the anticancer properties of this compound derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity points to its potential utility in targeted cancer therapies.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylpyridin-2-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between (4-Bromo-3-methylpyridin-2-yl)methanol and related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Groups CAS Number Key Differences vs. Target Compound
This compound C7H8BrNO Br (4), CH3 (3) Methanol (2) N/A Reference compound
(5-Bromo-2-chloropyridin-3-yl)methanol C6H5BrClNO Br (5), Cl (2) Methanol (3) N/A Chlorine at position 2; Br shifted to position 5
2-Bromo-3-methylpyridine C6H6BrN Br (2), CH3 (3) None 3430-17-9 Lacks methanol group; bromine at position 2
(6-(4-Bromophenyl)-2-methylpyridin-3-yl)methanol C13H12BrNO BrPh (6), CH3 (2) Methanol (3) 23148-45-0 Bulky 4-bromophenyl substituent at position 6
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C9H12ClNO3 Cl (2), CH(OCH3)2 (3) Methanol (4) N/A Dimethoxymethyl group at position 3

Functional Group Reactivity

  • Bromine Position: The bromine at position 4 in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) more efficiently than bromine at position 5 (as in (5-Bromo-2-chloropyridin-3-yl)methanol) due to electronic effects .
  • Methanol Group: The hydroxymethyl group at position 2 allows for oxidation to a carboxylic acid or esterification, a feature absent in 2-Bromo-3-methylpyridine .

Electronic and Steric Influences

  • Electron-Withdrawing Effects: Bromine at position 4 exerts a stronger electron-withdrawing effect compared to chlorine in (5-Bromo-2-chloropyridin-3-yl)methanol, altering the ring’s electronic density and reactivity .
  • Aromatic Extensions: Compounds like (6-(4-Bromophenyl)-2-methylpyridin-3-yl)methanol incorporate extended aromatic systems, enhancing π-π stacking interactions but reducing solubility in polar solvents .

Limitations

  • Steric Hindrance: The methyl group at position 3 may limit reactivity at position 2, contrasting with (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, where the dimethoxymethyl group further restricts access to position 4 .
  • Solubility : Compared to halogen-free analogs, bromine and methyl groups reduce solubility in aqueous media, necessitating polar aprotic solvents for reactions.

Biological Activity

(4-Bromo-3-methylpyridin-2-YL)methanol is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and immunomodulatory effects, supported by case studies and relevant data.

Chemical Structure and Properties

The compound this compound has the following structural formula:

C6H6BrNO\text{C}_6\text{H}_6\text{Br}\text{N}\text{O}

It features a bromine atom at the 4-position of the pyridine ring and a hydroxymethyl group at the 2-position, which may influence its biological activity.

1. Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

2. Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. The following table summarizes its efficacy against common fungal pathogens:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The presence of the bromine substituent appears to enhance the compound's antifungal properties, making it a promising candidate for antifungal drug development .

3. Immunomodulatory Effects

Research has also indicated that this compound may have immunomodulatory effects. In vitro studies have shown that it can modulate immune responses, potentially enhancing the body's ability to fight infections. This property is particularly relevant in the context of developing treatments for immunological disorders .

Case Studies

A notable study investigated the immunomodulatory effects of this compound in animal models. The findings revealed that administration of the compound led to increased levels of cytokines associated with immune response, suggesting its potential use in therapies aimed at boosting immunity .

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